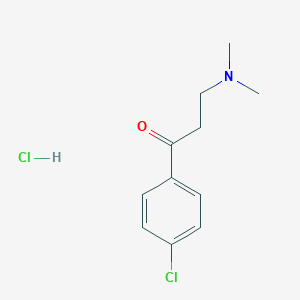

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride

Description

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride is a synthetic cathinone derivative characterized by a para-chlorophenyl group attached to a propan-1-one backbone, with a dimethylamino substituent at the third carbon position. This compound is synthesized via condensation reactions, typically involving 4-chlorophenyl precursors and dimethylamine derivatives, yielding a crystalline solid with a melting point of 172–174°C . Analytical characterization methods such as X-ray crystallography, NMR, and mass spectrometry are routinely employed to confirm its structure and purity .

Properties

CAS No. |

1798-83-0 |

|---|---|

Molecular Formula |

C11H15Cl2NO |

Molecular Weight |

248.15 g/mol |

IUPAC Name |

[3-(4-chlorophenyl)-3-oxopropyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C11H14ClNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H |

InChI Key |

MQURAWQCJQTMJM-UHFFFAOYSA-N |

SMILES |

CN(C)CCC(=O)C1=CC=C(C=C1)Cl.Cl |

Canonical SMILES |

C[NH+](C)CCC(=O)C1=CC=C(C=C1)Cl.[Cl-] |

Other CAS No. |

1798-83-0 5409-48-3 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : Methanol or ethanol is typically employed due to its polarity, which stabilizes ionic intermediates.

-

Catalyst : Hydrochloric acid (HCl) accelerates imine formation and dehydration, with optimal concentrations ranging from 1–2 M.

-

Temperature : Reflux at 60–80°C for 4–6 hours ensures complete conversion, as shorter durations risk leaving unreacted starting materials.

A representative procedure involves refluxing 4-chlorobenzaldehyde (0.1 mol), dimethylamine (0.12 mol), and acetone (0.15 mol) in methanol with HCl for 5 hours. The crude product is neutralized with sodium bicarbonate and extracted with chloroform, yielding a 68–72% isolated product after recrystallization from isopropanol.

Catalytic Hydrogenation Approach

This method leverages catalytic hydrogenation to reduce nitro intermediates, offering a pathway to synthesize the dimethylamino moiety. The process begins with 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol , which is reduced under hydrogen pressure in the presence of Raney nickel.

Key Steps and Parameters

-

Catalyst : Raney nickel (1:2 weight ratio to substrate) enables efficient nitro-to-amine reduction.

-

Hydrogen Pressure : Elevated pressures (200–300 psi) enhance reaction rates, achieving >90% conversion within 3–4 hours at 25°C.

-

Dimethylation : Post-reduction, the primary amine is methylated using formaldehyde and formic acid, forming the tertiary dimethylamino group.

Industrial-scale implementations utilize continuous-flow reactors to maintain consistent hydrogen pressure and temperature. Purification involves recrystallization from ethanol-toluene mixtures, yielding a polymorphically stable hydrochloride salt with 85–88% purity.

One-Pot Synthesis via Imine Formation

A streamlined one-pot method combines imine formation and reduction steps, minimizing intermediate isolation. 4-Chlorobenzaldehyde reacts with dimethylamine and acetone in a single vessel under acidic conditions, followed by in-situ reduction using sodium borohydride.

Advantages and Limitations

-

Efficiency : Eliminates intermediate purification, reducing processing time by 30–40%.

-

Yield : 65–70%, slightly lower than multi-step methods due to competing side reactions.

-

Byproducts : Over-reduction to alcohols or undesired dimerization may occur if stoichiometry deviates.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. A patented method employs:

-

Continuous Stirred-Tank Reactors (CSTRs) for precise control over residence time and temperature.

-

Catalyst Recovery Systems to reuse Raney nickel, reducing material costs by 15–20%.

-

Crystallization Optimization : Anti-solvent addition (e.g., toluene) during recrystallization improves crystal size distribution, enhancing filtration efficiency.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Claisen-Schmidt | 68–72 | 95–98 | Lab-scale | High purity, minimal byproducts |

| Catalytic Hydrogenation | 85–88 | 92–95 | Industrial | Polymorphic stability |

| One-Pot Synthesis | 65–70 | 90–93 | Pilot-scale | Reduced processing time |

Purification and Characterization

Recrystallization Techniques

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.

Reduction: Formation of 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-ol.

Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1-Cl-PDAP has been extensively studied for its diverse applications:

Chemistry

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Chemical Reactions : The compound undergoes several chemical reactions such as oxidation, reduction, and nucleophilic substitution, leading to various derivatives useful in research.

- Antimicrobial Properties : Research indicates that 1-Cl-PDAP exhibits significant antibacterial and antifungal activities. For instance, it has shown effectiveness against strains like Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

- Anticancer Potential : Studies have demonstrated its potential in inhibiting cancer cell growth. The sulforhodamine B (SRB) assay revealed significant growth inhibition in colorectal cancer cells (HCT116).

| Cell Line | Growth Inhibition (GI) (µM) |

|---|---|

| HCT116 | 2.6 |

| HeLa | 5.0 |

| MCF-7 | 3.8 |

Medicinal Chemistry

- Neurodegenerative Disease Research : Ongoing studies explore its role as an acetylcholinesterase inhibitor, which could be relevant for developing treatments for neurodegenerative diseases like Alzheimer's disease.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of 1-Cl-PDAP against various bacterial strains, confirming its potential as a novel antimicrobial agent.

Study 2: Anticancer Activity

Another research effort evaluated the anticancer effects of 1-Cl-PDAP on human cancer cell lines using the SRB assay. Results indicated significant growth inhibition particularly in colorectal cancer cells.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Positional Isomers

Aromatic Ring Substituent Variations

Substituents on the phenyl ring modulate electronic properties, solubility, and target engagement:

- This compound has a molar mass of 292.60 g/mol .

- 1-(4-Trifluoromethylphenyl)-3-(dimethylamino)propan-1-one Hydrochloride: The electron-withdrawing CF₃ group reduces electron density on the aromatic ring, altering metabolic stability. Its molecular weight is 281.71 g/mol .

- 1-(4-Methoxyphenyl)-3-(dimethylamino)propan-1-one Hydrochloride: The electron-donating methoxy group increases lipophilicity (LogP: ~3.2) compared to the chloro analogue (LogP: ~2.8) .

Table 2: Impact of Aromatic Substituents

Amine Group Modifications

Replacing dimethylamino with bulkier amines affects steric and electronic profiles:

- 1-(4-Chlorophenyl)-3-(piperidinyl)propan-1-one Hydrochloride (Aldi-4): The piperidinyl group introduces a cyclic amine, increasing basicity (pKa ~10.5 vs. ~8.5 for dimethylamino). This enhances membrane permeability but may reduce solubility .

- However, this increases molecular weight (MW: ~355.3 g/mol) .

Table 3: Amine Substitution Effects

Meta vs. Para Chlorine Substitution

The position of chlorine on the phenyl ring influences steric and electronic effects:

- 1-(3-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride: The meta-chloro isomer exhibits a lower melting point (~160°C estimated) due to reduced symmetry. Its LogP (~3.27) is slightly higher than the para isomer, suggesting altered distribution in biological systems .

Biological Activity

Overview

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride, also known as a synthetic compound with the chemical formula , has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 215.70 g/mol

- CAS Number : 1798-83-0

- Purity : Typically > 98%

The compound features a chlorophenyl group and a dimethylamino group attached to a propanone backbone, which influences its reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound potentially inhibits specific enzymes involved in cellular signaling pathways related to cancer proliferation.

- Receptor Interaction : It may interact with various receptors, altering cell signaling and leading to apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest it has the ability to disrupt microbial cell membranes, leading to cell death.

Anticancer Properties

A series of studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The following table summarizes key findings:

| Cell Line | GI50 (µM) | Effect |

|---|---|---|

| HCT116 (Colorectal) | 2.6 | Significant growth inhibition |

| A549 (Lung) | 5.0 | Moderate cytotoxicity |

| MCF-7 (Breast) | 4.5 | Induction of apoptosis |

In a study by MDPI, modifications of similar compounds indicated that the presence of a chlorophenyl group enhances selectivity for p53-positive cancer cells over p53-null cells, indicating a targeted mechanism of action .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, suggesting potential applications in treating infections. A notable study indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Case Studies

- Case Study on Anticancer Activity :

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

This comparison highlights the significance of halogen substitutions in modulating biological activity.

Q & A

Q. What are the recommended storage conditions for 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride to ensure stability?

Methodological Answer: Stability is highly dependent on substituents and salt form. For analogous hydrochlorides (e.g., brominated or cathinone derivatives), storage in an inert atmosphere (argon or nitrogen) at room temperature or –20°C is recommended to prevent degradation . If hygroscopic, desiccants like silica gel should be used. Stability testing via periodic HPLC or TLC analysis is advised to monitor purity.

| Analog Compound | Storage Conditions | Reference |

|---|---|---|

| 3-(Dimethylamino)-4'-bromopropiophenone HCl | Inert atmosphere, room temperature | |

| 4-Dimethylamino-N-benzylcathinone HCl | –20°C, crystalline solid |

Q. What safety protocols are critical during handling?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential amine or HCl vapor release .

- Waste Disposal : Segregate halogenated waste and neutralize acidic residues before disposal. Partner with certified waste management services for hazardous material .

Q. How can researchers confirm structural identity post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- NMR : Compare / spectra with analogs (e.g., chlorophenyl protons at δ 7.3–7.5 ppm, dimethylamino protons at δ 2.2–2.5 ppm) .

- XRD : Resolve crystal packing and hydrogen-bonding patterns (e.g., HCl salt interactions) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] for CHClNO·HCl at m/z 248.1).

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during characterization?

Methodological Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

Q. What insights does crystalline structure analysis provide for this compound?

Methodological Answer: XRD reveals:

Q. How can synthesis yield be optimized while minimizing by-products?

Methodological Answer:

- Reaction Conditions : Use anhydrous solvents (e.g., THF) and controlled temperatures (0–5°C for amine-HCl salt formation) .

- Catalysts : Employ Lewis acids like AlCl for Friedel-Crafts ketone synthesis .

- Workup : Extract unreacted dimethylamine with dilute HCl, followed by column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers evaluate bioactivity given structural similarities to known pharmacophores?

Methodological Answer:

- Molecular Hybridization : Design derivatives by combining chlorophenyl and dimethylamino motifs with antimicrobial or CNS-targeting groups .

- In Silico Screening : Use docking studies to predict interactions with targets like monoamine transporters .

- In Vitro Assays : Test against bacterial strains (e.g., S. aureus) using broth microdilution to determine MIC values .

Data Contradiction Example

If NMR shows unexpected splitting in dimethylamino signals, consider:

Dynamic Effects : Rotameric exchange in solution causing signal broadening.

Crystal Polymorphism : Different solid-state forms may not reflect solution behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.